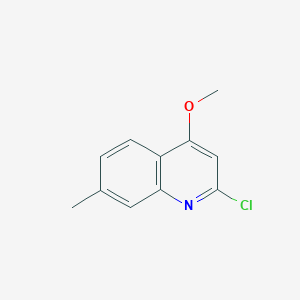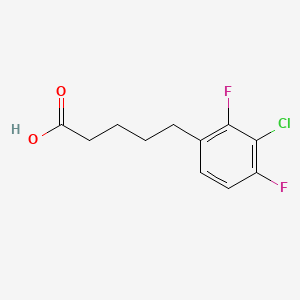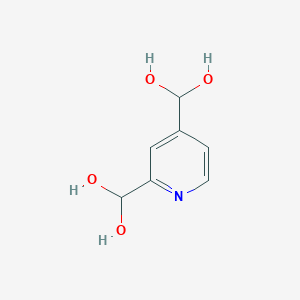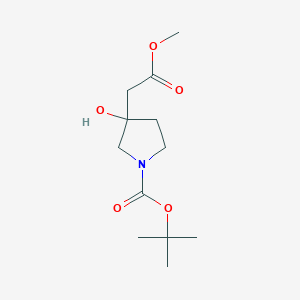
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is an organic compound with the molecular formula C12H21NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate typically involves the following steps:
Protection of Pyrrolidine: The starting material, pyrrolidine, is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, forming Boc-pyrrolidine.
Hydroxylation: The Boc-protected pyrrolidine is then hydroxylated to introduce the hydroxyl group at the 3-position, yielding Boc-3-hydroxy-pyrrolidine.
Esterification: Finally, the hydroxylated intermediate is esterified with methyl bromoacetate under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate.
Reduction: Formation of 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)ethanol.
Deprotection: Formation of 2-(3-hydroxy-3-pyrrolidinyl)acetate.
科学研究应用
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the central nervous system.
相似化合物的比较
Similar Compounds
Methyl 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate: Similar structure but with a ketone group instead of a hydroxyl group.
Methyl 2-(1-Boc-3-amino-3-pyrrolidinyl)acetate: Contains an amino group instead of a hydroxyl group.
Methyl 2-(1-Boc-3-methoxy-3-pyrrolidinyl)acetate: Features a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is unique due to the presence of both the Boc protecting group and the hydroxyl group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and drug development.
属性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-5-12(16,8-13)7-9(14)17-4/h16H,5-8H2,1-4H3 |
InChI 键 |
NENIICQHVGXUGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


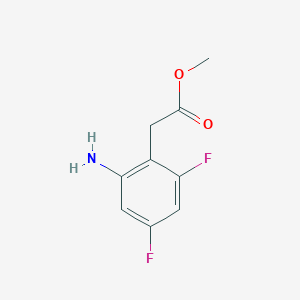

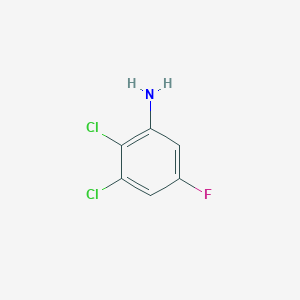
![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
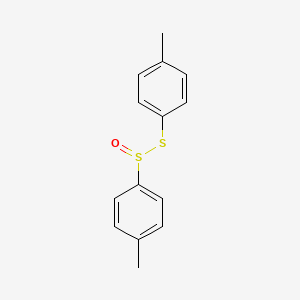
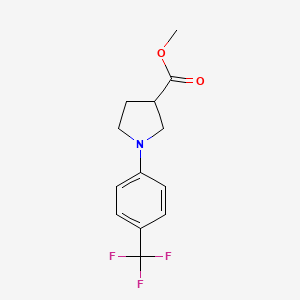

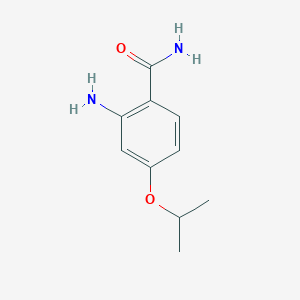
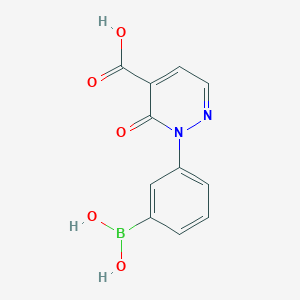

![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
